2,6-Dihydroxybenzaldehyde

Beschreibung

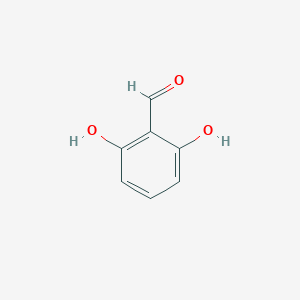

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXAGETVRDOQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437750 | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-46-2 | |

| Record name | 2,6-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzaldehyde is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique chemical structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and an aldehyde functional group, imparts a range of physical and chemical properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dihydroxybenzaldehyde, detailed experimental protocols for their determination, and an exploration of its relevance in drug development.

Core Physical and Chemical Properties

2,6-Dihydroxybenzaldehyde is typically a white to light yellow crystalline solid.[1][2] The presence of two hydroxyl groups and an aldehyde group on the benzene ring significantly influences its physical characteristics, including its melting point, boiling point, and solubility.

Quantitative Physical Properties

A summary of the key quantitative physical properties of 2,6-Dihydroxybenzaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 387-46-2 | [1][2] |

| Molecular Formula | C₇H₆O₃ | [1][3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and organic solvents | [2] |

| pKa | 7.66 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic compounds. Below are the available spectral data for 2,6-Dihydroxybenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 11.25 | s | 2H | -OH | [4] |

| 10.25 | s | 1H | -CHO | [4] |

| 7.36 | m | 1H | Ar-H | [4] |

| 6.36 | d (J = 8.4 Hz) | 2H | Ar-H | [4] |

Note: The spectrum was recorded in DMSO-d₆ at 300 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for 2,6-Dihydroxybenzaldehyde was found in the search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values for 2,6-Dihydroxybenzaldehyde are not detailed in the provided search results, the presence of hydroxyl (-OH) and aldehyde (-CHO) groups can be confirmed by this technique.[1]

UV-Visible (UV-Vis) Spectroscopy

No experimental UV-Visible spectral data for 2,6-Dihydroxybenzaldehyde was found in the search results.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical and spectral properties of 2,6-Dihydroxybenzaldehyde.

Melting Point Determination

Objective: To determine the temperature range over which the solid 2,6-Dihydroxybenzaldehyde transitions into a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,6-Dihydroxybenzaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid 2,6-Dihydroxybenzaldehyde equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of 2,6-Dihydroxybenzaldehyde is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Heating: The bath is heated gently and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To assess the solubility of 2,6-Dihydroxybenzaldehyde in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is selected.

-

Procedure: A small, accurately weighed amount of 2,6-Dihydroxybenzaldehyde (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,6-Dihydroxybenzaldehyde.

Methodology:

-

Sample Preparation: A small amount of 2,6-Dihydroxybenzaldehyde (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: The NMR tube is placed in the NMR spectrometer.

-

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-Dihydroxybenzaldehyde.

Methodology:

-

Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: The sample is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of 2,6-Dihydroxybenzaldehyde.

Methodology:

-

Sample Preparation: A dilute solution of 2,6-Dihydroxybenzaldehyde is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.

Relevance in Drug Development

2,6-Dihydroxybenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an electrophilic aldehyde group, allows for a wide range of chemical transformations.

One notable application is its use as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin, leading to red blood cell sickling and subsequent complications. Voxelotor works by increasing the affinity of hemoglobin for oxygen, thereby inhibiting its polymerization. The synthesis of Voxelotor involves the incorporation of the 2,6-dihydroxyphenyl moiety, highlighting the importance of 2,6-Dihydroxybenzaldehyde in the development of novel therapeutics.

While no direct involvement of 2,6-Dihydroxybenzaldehyde in specific signaling pathways has been identified in the provided search results, its derivatives are of interest. For instance, a glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress damage in human dermal fibroblasts by regulating oxidative and inflammatory responses, suggesting a potential role in modulating pathways related to skin aging and inflammation.

Conclusion

2,6-Dihydroxybenzaldehyde is a versatile organic compound with a well-defined set of physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The spectroscopic data, particularly the ¹H NMR, offers a clear signature for its identification and structural confirmation. Its role as a key intermediate in the synthesis of the sickle cell disease drug Voxelotor underscores its significance in the pharmaceutical industry. Further research into the biological activities of 2,6-Dihydroxybenzaldehyde and its derivatives may unveil new therapeutic applications and an understanding of their interactions with biological signaling pathways.

References

An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde (CAS: 387-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxybenzaldehyde, with the Chemical Abstracts Service (CAS) number 387-46-2, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene (B151609) ring substituted with an aldehyde group and two hydroxyl groups at the 2 and 6 positions, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of 2,6-dihydroxybenzaldehyde, with a particular focus on its role as a precursor in the development of cholinesterase inhibitors for neurodegenerative diseases.

Physicochemical Properties

2,6-Dihydroxybenzaldehyde is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of two hydroxyl groups and an aldehyde group allows for hydrogen bonding, influencing its solubility in various solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 154-155 °C | [1] |

| Boiling Point | 223 °C | [1] |

| Density | 1.409 g/cm³ | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in DMSO and methanol. | [1][2] |

| pKa | 7.66 ± 0.10 (Predicted) | [1] |

Spectral Data and Characterization

The structural elucidation of 2,6-dihydroxybenzaldehyde is confirmed through various spectroscopic techniques. The following sections provide an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of 2,6-dihydroxybenzaldehyde reveals distinct signals corresponding to the aromatic, aldehydic, and hydroxyl protons.

-

δ 11.25 (s, 2H): This singlet corresponds to the two hydroxyl (-OH) protons. The downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group.

-

δ 10.25 (s, 1H): This singlet is characteristic of the aldehydic proton (-CHO). Its downfield position is due to the deshielding effect of the carbonyl group.

-

δ 7.36 (m, 1H): This multiplet represents the aromatic proton at the 4-position.

-

δ 6.36 (d, J = 8.4 Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the 3 and 5-positions.

¹³C NMR Spectroscopy: While a specific, experimentally verified ¹³C NMR spectrum for 2,6-dihydroxybenzaldehyde is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures. The aldehydic carbon would appear significantly downfield (around 190 ppm). The carbons attached to the hydroxyl groups would be in the 160-165 ppm region, while the other aromatic carbons would resonate between 105 and 135 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,6-dihydroxybenzaldehyde would exhibit characteristic absorption bands corresponding to its functional groups. A detailed experimental spectrum is not available, but the expected key peaks are:

-

~3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding.

-

~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).

-

~1640 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the phenol (B47542) groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 2,6-dihydroxybenzaldehyde.

-

ESI-MS: m/z 139 [M + H]⁺, corresponding to the protonated molecule.

Synthesis of 2,6-Dihydroxybenzaldehyde

A common and effective method for the synthesis of 2,6-dihydroxybenzaldehyde is the demethylation of 2,6-dimethoxybenzaldehyde (B146518).

Experimental Protocol: Demethylation of 2,6-Dimethoxybenzaldehyde

This protocol details the synthesis of 2,6-dihydroxybenzaldehyde from its dimethoxy precursor using aluminum chloride.

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Dilute hydrochloric acid (2 M)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

3000 mL three-necked round-bottom flask

-

Standard laboratory glassware

Procedure:

-

A solution of AlCl₃ (240 g, 1.80 mol) in dichloromethane (1200 mL) is added to a 3000 mL three-necked round-bottom flask.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol) in dichloromethane (800 mL) is added dropwise to the cooled AlCl₃ solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), the reaction is quenched by the slow addition of 200 mL of dilute hydrochloric acid (2 M).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 200 mL).

-

The organic layers are combined and concentrated under reduced pressure.

-

The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:200 to 1:50) as the eluent.

-

The fractions containing the product are combined and the solvent is evaporated to yield 2,6-dihydroxybenzaldehyde as a yellow solid (yield: ~48%).

Workflow for the Synthesis of 2,6-Dihydroxybenzaldehyde:

Applications in Drug Development: Cholinesterase Inhibitors

2,6-Dihydroxybenzaldehyde is a valuable starting material for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications. One of the most significant areas of its use is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.

Cholinergic Signaling and Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) in the brain.[3] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[5][6]

Cholinergic Synaptic Transmission Pathway:

Synthesis of Cinnamic Acid Derivatives as Cholinesterase Inhibitors

Cinnamic acid derivatives have been identified as a class of compounds with potent cholinesterase inhibitory activity. These can be synthesized from 2,6-dihydroxybenzaldehyde via the Knoevenagel condensation.

This protocol provides a general method for the Knoevenagel condensation of 2,6-dihydroxybenzaldehyde with an active methylene (B1212753) compound, such as malonic acid, to form a substituted cinnamic acid.

Materials:

-

2,6-Dihydroxybenzaldehyde

-

Malonic acid (or other active methylene compound)

-

Pyridine

-

Piperidine (B6355638) (catalyst)

-

Ethanol

-

Dilute hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,6-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

Logical Flow of Knoevenagel Condensation:

References

2,6-Dihydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide on 2,6-Dihydroxybenzaldehyde

This technical guide provides essential information regarding the molecular properties of 2,6-Dihydroxybenzaldehyde, a key intermediate in various chemical syntheses. The data presented here is intended for researchers, scientists, and professionals involved in drug development and chemical manufacturing.

Core Molecular Data

2,6-Dihydroxybenzaldehyde is an organic compound with the CAS Registry Number 387-46-2.[1] Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆O₃[2][3][4] |

| Molecular Weight | 138.12 g/mol [1][2][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between 2,6-Dihydroxybenzaldehyde and its molecular properties.

References

An In-depth Technical Guide on the Solubility of 2,6-Dihydroxybenzaldehyde in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dihydroxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical basis of solubility, details standard experimental protocols for its determination, presents available solubility data, and discusses the application of thermodynamic models for data correlation. Visual workflows are provided to illustrate key experimental and analytical processes.

Introduction

2,6-Dihydroxybenzaldehyde (γ-Resorcylaldehyde) is an aromatic organic compound featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and an aldehyde (-CHO) group. Its molecular structure allows for significant hydrogen bonding, which dictates its physicochemical properties, including solubility. The compound is typically a white to light yellow crystalline solid.[1] Its solubility profile is crucial for its use as a reagent in the synthesis of pharmaceuticals, such as cinnamides which act as potent cholinesterase inhibitors, and in the production of dyes.[1]

This guide serves as a technical resource for professionals requiring a detailed understanding of the solubility characteristics of 2,6-Dihydroxybenzaldehyde in common organic solvents.

Solubility Profile

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 2,6-Dihydroxybenzaldehyde in several common organic solvents.

| Solvent Class | Solvent | Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Ether | Soluble[1][3] | |

| Water | Water | Soluble[1][3][4] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Quantitative Solubility Data Presentation

Quantitative measurement of solubility is essential for process design and modeling. The data is typically presented as mole fraction (x), mass fraction (w), or concentration ( g/100g of solvent) as a function of temperature (T/K). Although specific experimental data for 2,6-Dihydroxybenzaldehyde is sparse, the following table provides a template for how such data should be structured. Studies on analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,5-dihydroxybenzaldehyde (B135720) show that solubility generally increases with temperature.[5][6]

Table Template for Mole Fraction (x₁) Solubility of 2,6-Dihydroxybenzaldehyde

| Temperature (T/K) | x₁ in Methanol | x₁ in Ethanol | x₁ in Acetone | x₁ in Ethyl Acetate |

| 283.15 | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data |

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[5] This protocol can be followed by gravimetric analysis or a concentration-based analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials

-

2,6-Dihydroxybenzaldehyde (analytical grade, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 K)

-

Vials with Teflon™-lined screw caps

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

For Gravimetric Analysis: Pre-weighed evaporating dishes, drying oven, desiccator.

-

For HPLC/UV-Vis Analysis: Volumetric flasks, HPLC system with UV detector or UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,6-Dihydroxybenzaldehyde to a series of vials.

-

Add a known volume or mass of the selected organic solvent to each vial. An excess of solid must remain visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, stop agitation and let the vials stand undisturbed in the thermostatic bath for at least 4-6 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately filter the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC/UV-Vis analysis). This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting point of 2,6-Dihydroxybenzaldehyde is ~154-156 °C).

-

Once the solute is completely dry, cool the vial in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Method B: HPLC or UV-Vis Analysis

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation of Solubility

-

From Gravimetric Analysis:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility can then be expressed in mass fraction, g/100g solvent, or converted to mole fraction using the respective molar masses.

-

-

From HPLC/UV-Vis Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Convert the concentration (e.g., in mg/mL) to the desired solubility units (mole fraction, etc.).

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Thermodynamic Modeling Workflow

Caption: Logical Flow from Experimental Data to Thermodynamic Properties.

Thermodynamic Modeling of Solubility

Solubility data measured across a range of temperatures can be correlated using various thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and the calculation of key thermodynamic parameters of dissolution.

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solid-liquid equilibrium data.[2] It relates the mole fraction solubility (x) to the absolute temperature (T) using three empirical parameters (A, B, and C):

ln(x) = A + (B/T) + C·ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters obtained by fitting the equation to the experimental data. Parameter B relates to the enthalpy of solution, while A and C are further adjustments for the temperature dependence of the activity coefficient.

This model is valued for its simplicity and accuracy in fitting experimental solubility data for many systems.

van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which for the dissolution process can be approximated by the mole fraction solubility.[7] A plot of ln(x) versus 1/T, known as a van't Hoff plot, can be used to determine the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[7]

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

Where:

-

ΔH°sol is the standard enthalpy of solution.

-

ΔS°sol is the standard entropy of solution.

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

Assuming ΔH°sol and ΔS°sol are constant over the temperature range, a linear plot of ln(x) vs. 1/T will have a slope of -(ΔH°sol/R) and an intercept of (ΔS°sol/R).[7] A positive slope indicates an endothermic dissolution process (solubility increases with temperature).

The apparent standard Gibbs free energy of solution (ΔG°sol) can then be calculated at each temperature:

ΔG°sol = ΔH°sol - TΔS°sol

A negative value for ΔG°sol indicates a spontaneous dissolution process.

Conclusion

This technical guide has detailed the key aspects of the solubility of 2,6-Dihydroxybenzaldehyde in organic solvents. While specific quantitative data remains a gap in the scientific literature, this document provides the necessary framework for its determination and analysis. The provided experimental protocol for the isothermal shake-flask method offers a robust approach for generating reliable solubility data. Furthermore, the discussion of the Apelblat and van't Hoff equations equips researchers with the tools to model this data and derive valuable thermodynamic insights into the dissolution process, which are essential for the effective application of 2,6-Dihydroxybenzaldehyde in research and development.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dihydroxybenzaldehyde from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dihydroxybenzaldehyde from resorcinol (B1680541). Direct formylation of resorcinol is often hampered by poor regioselectivity, leading to the preferential formation of the 2,4-dihydroxybenzaldehyde (B120756) isomer. This document details more selective, multi-step synthetic strategies, including a pathway involving hydroxyl group protection, directed ortho-lithiation, and deprotection, as well as a route proceeding via methylation, regioselective formylation, and subsequent demethylation. Classical formylation methods such as the Gattermann, Reimer-Tiemann, and Vilsmeier-Haack reactions are also discussed in the context of their application to resorcinol and their inherent selectivity challenges. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

2,6-Dihydroxybenzaldehyde is a valuable building block in organic synthesis, serving as a precursor for a variety of specialty chemicals and pharmaceutical agents. Its synthesis, however, presents a significant challenge due to the directing effects of the two hydroxyl groups on the resorcinol ring, which favor electrophilic substitution at the C4 position. Consequently, direct formylation methods often yield the isomeric 2,4-dihydroxybenzaldehyde as the major product. This guide explores more sophisticated, multi-step approaches that have been developed to achieve a higher yield and selectivity for the desired 2,6-isomer.

Multi-Step Synthetic Strategies for Enhanced Selectivity

To overcome the inherent regioselectivity issues of direct formylation, multi-step strategies have been devised. These methods typically involve either protecting the hydroxyl groups to direct formylation to the C2 position or modifying the electronic properties of the ring through methylation.

Three-Step Synthesis via Hydroxyl Protection, Lithiation, and Deprotection

A highly effective method for the selective synthesis of 2,6-dihydroxybenzaldehyde from resorcinol involves a three-step sequence: protection of the hydroxyl groups, directed ortho-lithiation and formylation, and subsequent deprotection. This approach offers a significant improvement in yield for the desired 2,6-isomer.[1]

Overall Reaction Scheme:

-

Protection: Resorcinol is reacted with ethyl vinyl ether (EVE) to protect the hydroxyl groups.

-

Lithiation and Formylation: The protected resorcinol undergoes lithiation at the C2 position, followed by the introduction of a formyl group.

-

Deprotection: The protecting groups are removed under acidic conditions to yield 2,6-dihydroxybenzaldehyde.

A total yield of 65.6% has been reported for this three-step process.[1]

Experimental Protocol:

Step 1: Protection of Resorcinol with Ethyl Vinyl Ether (EVE)

-

In a suitable reaction vessel, dissolve resorcinol in an appropriate solvent.

-

Add ethyl vinyl ether to the solution.

-

The reaction is typically carried out at room temperature.[1]

Step 2: Lithiation and Formylation

-

The EVE-protected resorcinol is dissolved in an anhydrous solvent and cooled.

-

A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to facilitate lithiation at the C2 position.

-

A formylating agent is then introduced to the reaction mixture.

Step 3: Deprotection

-

The protected and formylated intermediate is treated with an acid to remove the EVE protecting groups, yielding 2,6-dihydroxybenzaldehyde.[1]

Classical Direct Formylation Methods and Their Limitations

While generally less effective for the synthesis of the 2,6-isomer, classical formylation reactions are important to consider. Their application to resorcinol typically results in a mixture of isomers, with 2,4-dihydroxybenzaldehyde being the predominant product. [2]

| Reaction | Reagents | General Yield of 2,4-isomer | Notes on Selectivity for 2,6-isomer |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 65-75% [2][3] | Formation of the 2,6-isomer is significantly suppressed. [2] |

| Reimer-Tiemann | CHCl₃, base | Moderate [2] | Can produce significant amounts of the 2,6-isomer as a byproduct. [2] |

| Gattermann | HCN, HCl, Lewis acid | - | Generally favors para-substitution to a hydroxyl group. |

| Duff | Hexamethylenetetramine (HMTA) | Low to moderate [2]| Can produce the 2,6-isomer as a byproduct. [2]|

Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). While high-yielding for the 2,4-isomer, it offers poor selectivity for the 2,6-isomer when resorcinol is the substrate. [2][3]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base to formylate phenols. While it is known to produce ortho-formylated products, in the case of resorcinol, the C4 position is more activated, leading to the 2,4-isomer as the major product. However, the 2,6-isomer is often formed as a significant byproduct. [2]

Gattermann Reaction

The Gattermann reaction utilizes hydrogen cyanide and a Lewis acid to introduce a formyl group. This method generally favors formylation at the para-position relative to a hydroxyl group, making it unsuitable for the efficient synthesis of 2,6-dihydroxybenzaldehyde from resorcinol.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent. It is known for ortho-formylation of phenols, but like the Reimer-Tiemann reaction, it tends to yield the 2,4-isomer as the major product from resorcinol, with the 2,6-isomer as a byproduct. [2][4]

Data Summary

The following table summarizes the yields for the most viable synthetic routes to 2,6-dihydroxybenzaldehyde.

| Synthetic Route | Key Steps | Reported Yield | Reference |

| Protection-Lithiation-Deprotection | 1. Hydroxyl protection (EVE) 2. ortho-Lithiation & formylation 3. Deprotection | 65.6% (overall) | [1] |

| Methylation-Formylation-Demethylation | 1. Methylation of resorcinol 2. ortho-Lithiation & formylation of 1,3-dimethoxybenzene (B93181) 3. Demethylation of 2,6-dimethoxybenzaldehyde | ~23% (overall, estimated from individual step yields of ~48% each) | [5][6] |

Conclusion

The synthesis of 2,6-dihydroxybenzaldehyde from resorcinol is a challenging endeavor due to the inherent regioselectivity of the resorcinol ring. Direct formylation methods are generally inefficient for producing the desired 2,6-isomer. The most promising strategies involve multi-step syntheses that either protect the hydroxyl groups to direct lithiation to the C2 position or modify the electronic properties of the ring through methylation prior to formylation. The three-step protection-lithiation-deprotection route appears to offer the highest reported overall yield. The selection of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the required purity of the final product. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this valuable compound.

References

- 1. CN110559958A - device for continuously preparing 2, 6-dihydroxy benzaldehyde and application thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 2,6-Dihydroxybenzaldehyde from 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dihydroxybenzaldehyde, a crucial intermediate in medicinal and organic chemistry, from its precursor, 2,6-dimethoxybenzaldehyde (B146518). This conversion is a key step in the synthesis of various biologically active molecules, including cholinesterase inhibitors[1][2]. The primary method detailed is the demethylation of the aryl methyl ether bonds, a common and effective transformation in organic synthesis.

Introduction

2,6-Dihydroxybenzaldehyde serves as a fundamental building block for a variety of complex molecules utilized in the development of pharmaceuticals and specialty chemicals[1][2]. A prevalent synthetic route to this compound involves the demethylation of the more readily available 2,6-dimethoxybenzaldehyde[1][2]. This process necessitates the cleavage of two stable aryl methyl ether bonds. This can be accomplished using various demethylating agents, with Lewis acids being a common choice[1][3][4]. The selection of appropriate reagents and reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions[1][2].

Comparative Data of Demethylation Methods

Several reagents are effective for the demethylation of aryl methyl ethers. Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are frequently employed due to their high reactivity[1][3][4]. Other reported methods include the use of hydrobromic acid (HBr) and various nucleophilic reagents like thiolates[1][3]. The choice of reagent often depends on the substrate's sensitivity to the reaction conditions and the desired selectivity.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) (DCM), 0°C to room temperature | Cost-effective, readily available | Can require harsh workup conditions |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | High reactivity, effective for stubborn ethers | Expensive, highly corrosive and moisture-sensitive |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, elevated temperatures | Simple procedure | Can lead to side reactions with sensitive functional groups |

| Thiolates (e.g., Ethanethiol) | Basic conditions, high-boiling solvents (e.g., NMP, DMSO) | Milder conditions, avoids strong acids | Unpleasant odor of low molecular weight thiols |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,6-dihydroxybenzaldehyde from 2,6-dimethoxybenzaldehyde using aluminum chloride.

Synthesis of 2,6-Dihydroxybenzaldehyde using Aluminum Chloride

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a 3000 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of anhydrous aluminum chloride (240 g, 1.80 mol, 3.00 eq.) in anhydrous dichloromethane (1200 mL) is prepared.[2]

-

Addition of Starting Material: The reaction mixture is cooled to 0°C using an ice bath. A solution of 2,6-dimethoxybenzaldehyde (100 g, 601.78 mmol, 1.00 eq.) in anhydrous dichloromethane (800 mL) is added dropwise to the flask.[1][2]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[3].

-

Quenching: Once the reaction is complete, it is carefully quenched by the addition of 200 mL of 2 M hydrochloric acid.[1][2]

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 200 mL).[1][2]

-

Work-up: The organic layers are combined and concentrated under vacuum.[2]

-

Purification: The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate/petroleum ether (from 1:200 to 1:50) as the eluent. This affords 2,6-dihydroxybenzaldehyde as a yellow solid (40 g, 48% yield).[2]

Characterization Data:

| Property | Value | Reference |

| Appearance | Yellow solid | [1][2] |

| Yield | 48% | [1][2] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.25 (s, 2H), 10.25 (s, 1H), 7.36 (m, 1H), 6.36 (d, J = 8.4 Hz, 2H) | [2] |

| Mass Spectrum (ESI) | m/z 139 [M + H]⁺ | [1][2] |

| Melting Point | 154-155°C | [2] |

Visualizations

Chemical Reaction Pathway

Caption: Demethylation of 2,6-dimethoxybenzaldehyde to 2,6-dihydroxybenzaldehyde.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,6-dihydroxybenzaldehyde.

Safety Precautions

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.[1]

-

The quenching process with hydrochloric acid is exothermic and may cause splashing. The acid should be added slowly and carefully.[1]

-

Boron tribromide is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and full PPE is essential.[3]

Troubleshooting

Problem: Incomplete Reaction

-

Symptom: TLC analysis shows the presence of starting material and/or the mono-demethylated intermediate (2-hydroxy-6-methoxybenzaldehyde).[3]

-

Possible Causes:

-

Insufficient amount of demethylating agent.

-

Reaction time is too short.

-

Low reaction temperature.

-

-

Solutions:

-

Increase the equivalents of the demethylating agent.

-

Prolong the reaction time.

-

Gradually increase the reaction temperature while monitoring for side product formation.

-

Problem: Low Yield

-

Possible Causes:

-

Incomplete reaction.

-

Loss of product during work-up and purification.

-

Side reactions such as polymerization or condensation, especially under harsh conditions.[3]

-

-

Solutions:

-

Ensure the reaction goes to completion.

-

Optimize extraction and purification steps to minimize losses.

-

Maintain careful control over reaction temperature.

-

Conclusion

The synthesis of 2,6-dihydroxybenzaldehyde from 2,6-dimethoxybenzaldehyde is a well-established and critical transformation in organic synthesis. The use of aluminum chloride provides a robust and scalable method, though careful control of reaction conditions is necessary to achieve optimal yields and purity. For more sensitive substrates or when milder conditions are required, alternative reagents such as boron tribromide may be considered. This guide provides the necessary details for researchers to successfully perform and troubleshoot this important synthetic step.

References

Navigating the Synthesis of 2,6-Dihydroxybenzaldehyde: A Guide to Modern Catalytic Methods

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dihydroxybenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. While the direct asymmetric synthesis of this achiral molecule using a chiral catalyst is not a conventional strategy, this guide explores modern catalytic approaches that ensure high yield and regioselectivity. We delve into established achiral catalytic methods for its preparation and conceptually explore the application of chiral catalysis in the synthesis of structurally related, stereochemically complex derivatives. This document serves as a comprehensive technical resource, providing detailed experimental insights and a forward-looking perspective on advanced synthetic strategies.

Introduction: The Synthetic Challenge

The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. 2,6-Dihydroxybenzaldehyde, a derivative of resorcinol (B1680541), presents a specific challenge: the introduction of a formyl group at the C2 position in the presence of two activating hydroxyl groups, which direct ortho and para. Achieving high selectivity for the desired 2,6-disubstituted product over the 2,4- and 4,6-isomers is paramount. While initial broad searches may suggest the use of "chiral catalyst methods" for improved yield and selectivity, the achiral nature of the target molecule necessitates a nuanced understanding of how catalysis, in its various forms, can be effectively applied.

Established Catalytic (Achiral) Synthesis of 2,6-Dihydroxybenzaldehyde and its Derivatives

The primary routes to 2,6-dihydroxybenzaldehyde and its dialkoxy derivatives involve the regioselective formylation of 1,3-dihydroxybenzene (resorcinol) or its protected analogues.

Directed Ortho-Metalation and Formylation

A powerful strategy for the regioselective synthesis of 2,6-dialkoxybenzaldehydes involves directed ortho-metalation. This method leverages the directing ability of alkoxy groups to facilitate lithiation at the C2 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Subsequent dealkylation affords the target 2,6-dihydroxybenzaldehyde.

Experimental Workflow for Directed Ortho-Metalation:

Caption: Workflow for 2,6-Dihydroxybenzaldehyde Synthesis.

Detailed Experimental Protocol (Literature Adapted):

A solution of 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a specified period to ensure complete lithiation. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is allowed to proceed before quenching with an aqueous workup. The resulting 2,6-dimethoxybenzaldehyde is then subjected to demethylation using a Lewis acid such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in a suitable solvent like dichloromethane (B109758) to yield 2,6-dihydroxybenzaldehyde.[1]

Table 1: Representative Yields for Achiral Synthesis

| Step | Reagents and Conditions | Product | Typical Yield (%) |

| Protection | Resorcinol, MeI, K2CO3, Acetone, reflux | 1,3-Dimethoxybenzene | >95 |

| Formylation | 1,3-Dimethoxybenzene, n-BuLi, THF; then DMF | 2,6-Dimethoxybenzaldehyde | 70-85 |

| Deprotection | 2,6-Dimethoxybenzaldehyde, AlCl3, DCM | 2,6-Dihydroxybenzaldehyde | ~50 |

Conceptual Application of Chiral Catalysis: Asymmetric Synthesis of Functionalized Precursors

While a direct chiral-catalyzed synthesis of 2,6-dihydroxybenzaldehyde is not logical, the principles of asymmetric catalysis can be applied to the synthesis of more complex, chiral molecules that share the dihydroxybenzoyl moiety. For instance, a prochiral resorcinol derivative could undergo an enantioselective functionalization.

Hypothetical Enantioselective Friedel-Crafts Alkylation

An organocatalytic, enantioselective intramolecular Friedel-Crafts-type addition to a resorcinol derivative could establish a chiral center. This approach has been demonstrated for the synthesis of bicyclic resorcinols, which are precursors to cannabidiol (B1668261) analogues.[2]

Conceptual Signaling Pathway for Asymmetric Friedel-Crafts Alkylation:

Caption: Conceptual Asymmetric Organocatalytic Cycle.

This conceptual pathway highlights how a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde tethered to a resorcinol core, leading to an enantioselective intramolecular cyclization. While this does not directly yield 2,6-dihydroxybenzaldehyde, it demonstrates a plausible application of chiral catalysis within this compound class for creating more complex, value-added molecules.

Future Perspectives and Conclusion

The synthesis of 2,6-dihydroxybenzaldehyde is most efficiently and selectively achieved through modern achiral catalytic methods, particularly directed ortho-metalation of protected resorcinol. For researchers and professionals in drug development, a thorough understanding of these regioselective strategies is crucial.

The exploration of chiral catalysis in the context of the 2,6-dihydroxybenzoyl scaffold opens avenues for the asymmetric synthesis of novel, biologically active compounds where stereochemistry is a key determinant of function. Future research may focus on developing new chiral Lewis acids or organocatalysts capable of enantioselective functionalization of resorcinol derivatives, expanding the synthetic toolbox for this important class of molecules.

This guide provides a technically grounded overview of the synthesis of 2,6-dihydroxybenzaldehyde, clarifying the role of catalysis and offering a conceptual framework for the application of asymmetric synthesis in the broader context of substituted dihydroxybenzene chemistry.

References

A Technical Guide to the Safe Handling and Storage of 2,6-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2,6-Dihydroxybenzaldehyde (CAS No. 387-46-2). Adherence to these guidelines is critical to ensure a safe laboratory environment for all personnel.

Chemical Identification and Properties

2,6-Dihydroxybenzaldehyde, also known as γ-Resorcylaldehyde, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2][3] It is notably used as a reactant for synthesizing cinnamates, which are investigated as potent cholinesterase inhibitors.[1][2] Its physical and chemical properties are essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of 2,6-Dihydroxybenzaldehyde

| Property | Value | References |

|---|---|---|

| CAS Number | 387-46-2 | [4][5] |

| Molecular Formula | C₇H₆O₃ | [1][2][4] |

| Molecular Weight | 138.12 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline solid | [1][2][3] |

| Melting Point | 154-155°C | [1][2][4][5] |

| Boiling Point | 223.3 ± 20.0 °C at 760 mmHg | [1][2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 103.2 ± 18.3 °C | [1][4] |

| Solubility | Soluble in water, ethanol, and ether | [1][3] |

| pKa | 7.66 ± 0.10 (Predicted) |[1] |

Hazard Identification and GHS Classification

2,6-Dihydroxybenzaldehyde is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information

| Category | Information | References |

|---|---|---|

| Signal Word | Warning | |

| Hazard Pictogram | GHS07 (Exclamation Mark) | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |[6][7][8] |

Experimental Protocols: Handling and Storage

Strict protocols must be followed to minimize exposure and ensure safety when working with 2,6-Dihydroxybenzaldehyde.

Engineering Controls

All work involving solid 2,6-Dihydroxybenzaldehyde or its solutions should be conducted in a properly functioning chemical fume hood to control exposure to dust and vapors.[9][10] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.[11] The following diagram outlines the selection workflow.

Caption: PPE Selection Workflow for 2,6-Dihydroxybenzaldehyde.

Protocol for Handling Solid 2,6-Dihydroxybenzaldehyde

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[12] Confirm that all necessary PPE is available and inspected for integrity.[11]

-

Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersion of fine powder. Use a dedicated spatula and weighing paper.

-

Transfer: When transferring the solid, minimize the creation of dust.[7] Avoid pouring from a height. If transferring to a flask with a narrow neck, use a powder funnel.

-

Post-Handling: After handling, decontaminate all equipment and the work surface. Wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[7][8]

-

Disposal: Dispose of contaminated gloves and weighing paper in a designated hazardous waste container.[9]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[13][14]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][15]

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen) is recommended.[8][16] Some suppliers recommend storing in a freezer at or below -20°C.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is required in case of accidental exposure or spills.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.[15][17]

-

Skin Contact: Remove all contaminated clothing.[15] Wash the affected area immediately with plenty of soap and water.[7] If skin irritation persists, get medical attention.

-

Inhalation: Move the person to fresh air.[7][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do not induce vomiting. Clean the mouth with water.[15] Never give anything by mouth to an unconscious person.[7][17] Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its scale. The following workflow should be followed.

Caption: General Chemical Spill Response Workflow.

Toxicological and Disposal Information

-

Toxicology: The toxicological properties of 2,6-Dihydroxybenzaldehyde have not been fully investigated.[15] However, GHS classifications indicate it is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation.

-

Disposal: This material and its container must be disposed of as hazardous waste.[18] Do not empty into drains.[8][15] All disposal practices must comply with local, regional, and national regulations.[18] Contact a licensed professional waste disposal service.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 387-46-2: 2,6-Dihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 2,6-Dihydroxybenzaldehyde | CAS#:387-46-2 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. csub.edu [csub.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemscene.com [chemscene.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2,6-Dihydroxybenzaldehyde Derivatives and Analogs for Drug Development Professionals

Executive Summary

2,6-Dihydroxybenzaldehyde and its derivatives represent a promising class of phenolic compounds with a diverse range of biological activities, positioning them as compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. This document details the structure-activity relationships, quantitative biological data, and experimental protocols for the synthesis and evaluation of these molecules. Furthermore, it visualizes key signaling pathways modulated by these derivatives, offering a roadmap for future therapeutic development.

Introduction

Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, valued for their potent antioxidant and anti-inflammatory properties. Among these, dihydroxybenzaldehyde isomers and their derivatives have garnered significant attention. The strategic placement of hydroxyl and aldehyde functional groups on the benzene (B151609) ring dictates their physicochemical properties and biological functions. This guide focuses specifically on 2,6-dihydroxybenzaldehyde and its analogs, exploring their therapeutic potential across various disease models, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of 2,6-Dihydroxybenzaldehyde Derivatives

The synthesis of 2,6-dihydroxybenzaldehyde derivatives often involves multi-step processes, including the formation of key intermediates like Schiff bases and chalcones. These reactions provide a versatile platform for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. For 2,6-dihydroxybenzaldehyde derivatives, this typically involves refluxing the aldehyde with a substituted amine in an alcoholic solvent.

Experimental Protocol: Synthesis of a 2,6-Dihydroxybenzaldehyde Schiff Base

-

Reactant Preparation: Dissolve equimolar amounts of 2,6-dihydroxybenzaldehyde and the desired primary amine in absolute ethanol (B145695) in a round-bottom flask.

-

Reaction: Heat the mixture at reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

General Synthesis of Chalcone (B49325) Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503).

Experimental Protocol: Synthesis of a 2,6-Dihydroxybenzaldehyde Chalcone

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,6-dihydroxybenzaldehyde and a substituted acetophenone in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), while stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using TLC.

-

Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

Characterization: Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activities and Quantitative Data

Derivatives of 2,6-dihydroxybenzaldehyde exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The following tables summarize the quantitative data for various dihydroxybenzaldehyde isomers and their derivatives to provide a comparative analysis.

Antioxidant Activity

The antioxidant capacity of these compounds is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 1: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | DPPH | - | [1] |

| 2,4-Dihydroxybenzaldehyde | DPPH | - | [2] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | DPPH | - | [1] |

| 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) | DPPH | Potent Scavenger | [1] |

| 2,6-Dihydroxybenzaldehyde | DPPH | - | [3] |

| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity |[2] |

Note: Specific IC50 values for some isomers were not available in the cited literature, but their activity was noted.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Dihydroxybenzaldehyde Derivatives

| Compound/Derivative | Assay/Model | Effect | IC50/Concentration | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Chick Chorioallantoic Membrane (CAM) | Anti-angiogenic | 2.4 µ g/egg | [4] |

| 2,4-Dihydroxybenzaldehyde | Acetic acid-induced vascular permeability | Inhibition | 10-100 mg/kg | [4] |

| 2,4-Dihydroxybenzaldehyde | LPS-stimulated RAW264.7 cells | Inhibition of NO production | - | [4] |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | TNF-α-induced HDFs | Decreased NO and PGE2 levels | 50 µM |[5] |

Anticancer Activity

Several dihydroxybenzaldehyde derivatives, particularly Schiff bases, have shown promising anticancer activity by targeting cellular machinery essential for cancer cell survival and proliferation.

Table 3: Anticancer Activity of Dihydroxybenzaldehyde Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde Schiff base 13 | PC3 (Prostate Cancer) | MTT | 4.85 µM | [2] |

| 2,4-Dihydroxybenzaldehyde Schiff base 5 | PC3 (Prostate Cancer) | MTT | 7.43 µM | [2] |

| 2,4-Dihydroxybenzaldehyde Schiff base 6 | PC3 (Prostate Cancer) | MTT | 7.15 µM | [2] |

| 3,4-Dihydroxybenzaldoxime | L1210 (Murine Leukemia) | Ribonucleotide reductase inhibition | 38 µM |[1] |

Antimicrobial Activity

The antimicrobial potential of dihydroxybenzaldehyde derivatives has been demonstrated against a range of pathogenic microorganisms.

Table 4: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC50 Value | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine mastitis isolates) | 500 mg/L | [6] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine mastitis isolates) | 500 mg/L | [6] |

| Benzaldehyde | Various bacteria and fungi | 6-10 mM |[7] |

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of 2,6-dihydroxybenzaldehyde derivatives. A notable example is 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), isolated from mulberry fruits, which has been shown to modulate key inflammatory signaling pathways.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. GDHBA has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α.[5] This inhibition is crucial for its anti-inflammatory effects.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another critical regulator of cellular responses to stress and inflammation. GDHBA has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to TNF-α stimulation, thereby inhibiting downstream inflammatory events.[5]

Structure-Activity Relationship (SAR)

The biological activity of dihydroxybenzaldehyde derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Hydroxyl Group Position: The relative positions of the hydroxyl groups on the benzene ring significantly influence antioxidant and antimicrobial activities. Ortho- and para-hydroxyl groups relative to the aldehyde function tend to enhance radical scavenging activity.[1]

-

Number of Hydroxyl Groups: An increased number of hydroxyl groups generally correlates with enhanced antioxidant activity.[1]

-

Derivatization: Conversion of the aldehyde group to a Schiff base or chalcone can significantly enhance anticancer and antimicrobial properties by introducing new pharmacophores and altering the electronic and steric properties of the molecule.

-

Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings of Schiff base and chalcone derivatives play a crucial role in their biological efficacy. For instance, the addition of a benzyloxy group has been shown to increase antiproliferative activity.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key biological assays used to evaluate the efficacy of 2,6-dihydroxybenzaldehyde derivatives.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the effect of a compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.